

15-Oxospiramilactone supplier and purchasing information

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Compound of Interest

Compound Name: 15-Oxospiramilactone

Cat. No.: B10837553

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Application Notes and Protocols: 15-Oxospiramilactone

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the procurement and application of **15-Oxospiramilactone**, a diterpenoid lactone with demonstrated activity in key cellular signaling pathways. These notes are intended to guide researchers in sourcing the compound and designing experiments to investigate its biological effects.

Supplier and Purchasing Information

15-Oxospiramilactone (CAS: 1053172-87-4) is available from several chemical suppliers. Researchers should always request a certificate of analysis to confirm the purity and identity of the compound.

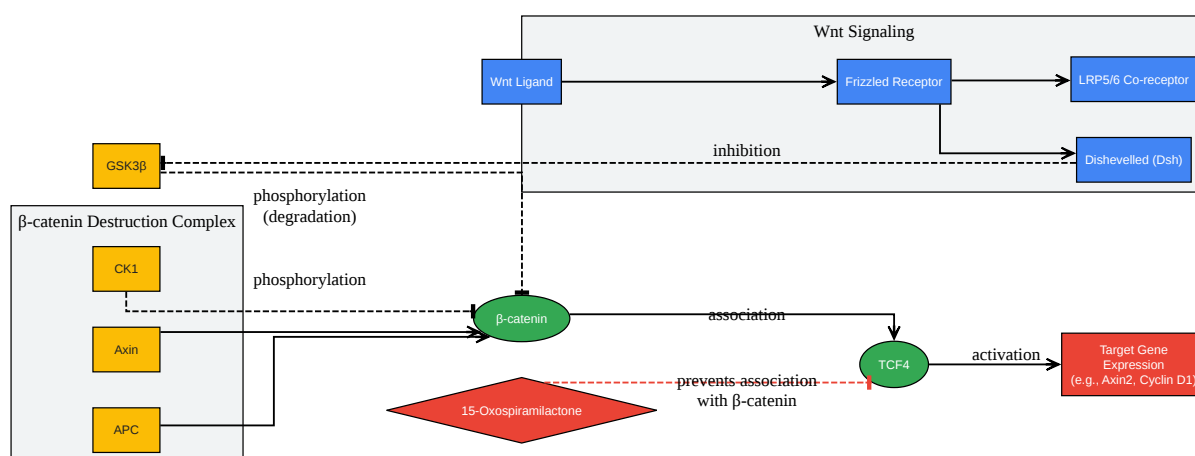
Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight	Purity	Additional Notes
BioCrick	15-Oxospiramilactone	1053172-87-4	$C_{20}H_{22}N_2O_2$	334.41	High Purity	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1]
Santa Cruz Biotechnology	15-Oxospiramilactone	1053172-87-4	$C_{20}H_{22}N_2O_2$	334.41	Not specified	Described as a diterpenoid lactone with potential anti-inflammatory and immunomodulatory activities.
BOC Sciences	15-Oxospiramilactone, ≥95%	1053172-87-4	Not specified	Not specified	≥95%	Inquire for pricing and availability.

Biological Activity and Applications

15-Oxospiramilactone has been identified as a modulator of two critical signaling pathways: the Wnt/ β -catenin pathway and the Parkin-mediated mitophagy pathway. These findings open avenues for its investigation in cancer biology and neurodegenerative diseases.

Inhibition of Wnt/ β -catenin Signaling in Colorectal Cancer

Aberrant activation of the Wnt/ β -catenin signaling pathway is a hallmark of many cancers, including colorectal cancer.[2][3] **15-Oxospiramilactone**, also referred to as NC043 in some studies, has been shown to inhibit this pathway downstream of β -catenin stabilization.[2] It achieves this by decreasing the association between β -catenin and the transcription factor TCF4, which in turn reduces the expression of Wnt target genes like Axin2, Cyclin D1, and Survivin.[2] This leads to an inhibition of cancer cell growth and tumorigenesis.[2]

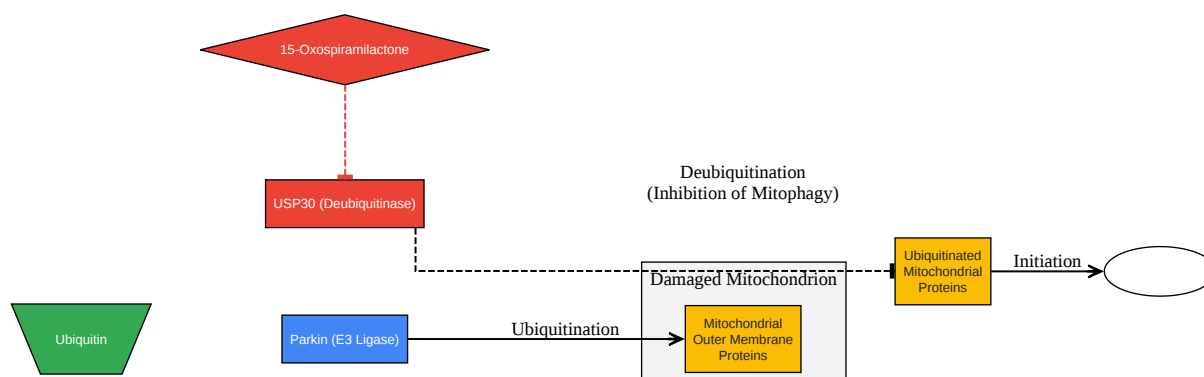


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Caption: Wnt/ β -catenin signaling and the inhibitory action of **15-Oxospiramilactone**.

Promotion of Parkin-Mediated Mitophagy via USP30 Inhibition

Mitochondrial quality control is crucial for cellular health, and its dysfunction is implicated in neurodegenerative diseases.[1] Mitophagy is a selective autophagy process that removes damaged mitochondria. The E3 ubiquitin ligase Parkin plays a key role in initiating mitophagy. [4] The deubiquitinase USP30 acts as a negative regulator of this process by removing ubiquitin chains from mitochondrial proteins, thereby preventing their degradation. **15-Oxospiramilactone** (also referred to as S3 in some literature) has been identified as a covalent inhibitor of USP30. By inhibiting USP30, **15-Oxospiramilactone** promotes the ubiquitination of mitochondrial proteins, leading to the recruitment of autophagic machinery and subsequent clearance of damaged mitochondria. This has a protective effect on neuronal cells. [4]



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Caption: **15-Oxospiramilactone** promotes mitophagy by inhibiting USP30.

Experimental Protocols

The following are generalized protocols based on published research. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Culture and Treatment

- Cell Lines:
 - For Wnt signaling studies: HEK293T, SW480, and Caco-2 cells have been used.[\[2\]](#)
 - For mitophagy studies: Retinal Ganglion Cells (RGCs) and SH-SY5Y neuroblastoma cells are relevant.[\[4\]](#)
- Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
- **15-Oxospiramilactone** Treatment:
 - Prepare a stock solution of **15-Oxospiramilactone** in a suitable solvent such as DMSO.[\[1\]](#)
 - For Wnt signaling inhibition in colon cancer cells, effective concentrations have been demonstrated in the micromolar range.[\[2\]](#)
 - For promoting mitophagy in RGCs, an optimal concentration of 2 µM has been reported.[\[4\]](#)
 - It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. A vehicle control (DMSO) should always be included in experiments.

Western Blotting for Protein Expression Analysis

This protocol is used to assess the levels of key proteins in the signaling pathways.

- Cell Lysis: After treatment with **15-Oxospiramilactone**, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

- **SDS-PAGE and Transfer:** Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies overnight at 4°C. Examples of relevant primary antibodies include:
 - Wnt Pathway: anti- β -catenin, anti-Axin2, anti-Cyclin D1, anti-Survivin, anti-c-Myc.
 - Mitophagy Pathway: anti-Parkin, anti-USP30, anti-LC3, anti-TOM20, anti-ubiquitin.
 - A loading control such as anti-GAPDH or anti- β -actin should be used to ensure equal protein loading.
- **Secondary Antibody Incubation:** Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunoprecipitation for Protein-Protein Interaction

This technique can be used to validate the interaction between β -catenin and TCF4.

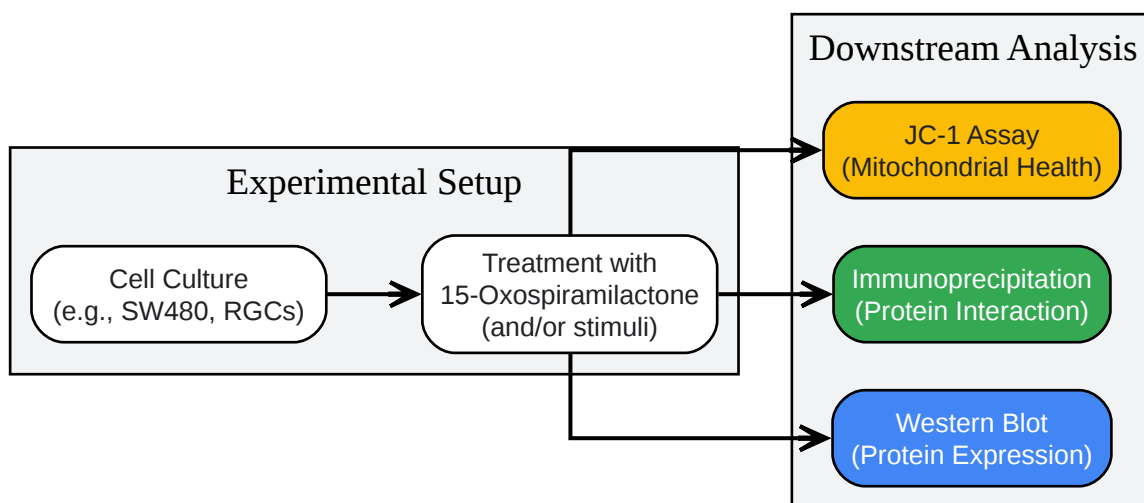
- **Cell Lysis:** Lyse treated cells in a non-denaturing lysis buffer.
- **Pre-clearing:** Pre-clear the lysates with protein A/G agarose beads.
- **Immunoprecipitation:** Incubate the pre-cleared lysate with an antibody against either β -catenin or TCF4 overnight at 4°C.
- **Immune Complex Capture:** Add protein A/G agarose beads to capture the antibody-protein complexes.
- **Washes:** Wash the beads several times with lysis buffer to remove non-specific binding.

- Elution and Western Blotting: Elute the proteins from the beads and analyze the eluates by Western blotting using antibodies against both β -catenin and TCF4.

Mitochondrial Membrane Potential Assay (JC-1 Assay)

This assay is used to assess mitochondrial health.

- Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with **15-Oxospiramilactone**, with or without a mitochondrial damaging agent.
- JC-1 Staining: After treatment, remove the media and incubate the cells with JC-1 staining solution according to the manufacturer's protocol.
- Fluorescence Measurement: Measure the fluorescence intensity at both green (monomeric JC-1, indicating depolarized mitochondria) and red (aggregated JC-1, indicating healthy, polarized mitochondria) wavelengths using a fluorescence plate reader.
- Data Analysis: The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential. A decrease in this ratio signifies mitochondrial depolarization.



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Caption: General experimental workflow for studying **15-Oxospiramilactone**.

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References

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